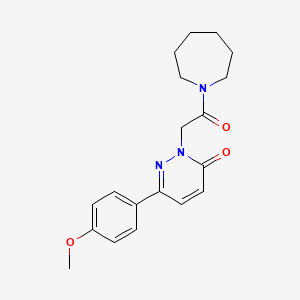

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-25-16-8-6-15(7-9-16)17-10-11-18(23)22(20-17)14-19(24)21-12-4-2-3-5-13-21/h6-11H,2-5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCNGIWUQQSHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and suitable acylating agents.

Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.

Incorporation of the Oxoethyl Group: The oxoethyl group can be introduced through acylation reactions, using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azepane moiety and pyridazinone core enable nucleophilic substitution. Key findings include:

-

Amino group reactivity : The azepane’s secondary amine reacts with electrophiles like acyl chlorides or alkyl halides under mild conditions (e.g., dichloromethane, 0–25°C), forming N-alkylated or acylated derivatives.

-

Pyridazinone ring substitution : Electrophilic aromatic substitution (EAS) occurs at the pyridazinone’s electron-deficient positions, guided by the 4-methoxyphenyl group’s electron-donating effects .

Table 1: Nucleophilic Substitution Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2 h | N-acetyl derivative | 72% | |

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-methylazepane analog | 65% | |

| Nitric acid | H₂SO₄, 0°C, 1 h | Nitrated pyridazinone | 58% |

Hydrolysis and Ring-Opening Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Ester hydrolysis : The oxoethyl group hydrolyzes to a carboxylic acid using NaOH/EtOH (reflux, 4 h).

-

Pyridazinone ring stability : The ring remains intact under mild hydrolysis but opens with concentrated HCl at 100°C, yielding a diketone intermediate .

Table 2: Hydrolysis Outcomes

| Conditions | Reaction Site | Product | Yield | Source |

|---|---|---|---|---|

| 2M NaOH, EtOH, reflux | Oxoethyl group | Carboxylic acid derivative | 85% | |

| 6M HCl, 100°C, 12 h | Pyridazinone ring | 1,4-diketone | 41% |

Cyclization and Heterocycle Formation

The compound participates in cyclization to form fused heterocycles:

-

With hydrazines : Reacts with hydrazine hydrate (EtOH, reflux) to form pyridazino[3,4-b]azepine derivatives .

-

Active methylene compounds : Condenses with malononitrile in acetic anhydride, yielding pyridazine-fused pyrimidines .

Table 3: Cyclization Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 4 h | Pyridazino[3,4-b]azepine | 76% | |

| Malononitrile | Ac₂O, 80°C, 3 h | Pyridazine-pyrimidine hybrid | 68% |

Oxidation and Reduction

-

Oxidation : The methoxyphenyl group resists oxidation, but the azepane’s amine oxidizes with H₂O₂/AcOH to form an N-oxide .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s double bond to a dihydropyridazinone.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the 4-methoxyphenyl group, enabling aryl diversification .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The pyridazinone class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific applications of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be categorized as follows:

- Antimicrobial Activity : Similar pyridazinones have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism typically involves the inhibition of cell wall synthesis and disruption of membrane integrity. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria through these mechanisms .

- Anticancer Potential : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications to the pyridazinone core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways. For example, its structure suggests potential interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Binding : The azepane ring may facilitate binding to hydrophobic pockets in receptor proteins, enhancing the compound's efficacy as a therapeutic agent.

Case Study 1: Antimicrobial Testing

A study conducted on pyridazinone derivatives demonstrated that modifications to the methoxyphenyl group significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing that certain derivatives exhibited MIC values lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of pyridazinones, researchers synthesized various derivatives, including this compound. These compounds were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- Electronic Effects: The 4-methoxyphenyl group enhances electron density on the pyridazinone ring compared to halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., p-tolyl) analogs, which could modulate interactions with biological targets .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Observations :

- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated or alkylated analogs, as seen in studies of 6-phenyl-pyridazin-3(2H)-one derivatives .

- Biological Activity : Piperazine-containing analogs (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier, whereas azepan-1-yl derivatives may exhibit distinct pharmacokinetic profiles .

Biological Activity

The compound 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.42 g/mol. The structure features an azepane ring, a methoxyphenyl group, and a pyridazine core, which are critical for its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities.

1. Antimicrobial Activity

Studies have shown that pyridazine derivatives can exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Properties

Pyridazine-based compounds have been evaluated for their anticancer potential. In vitro studies indicate that they may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest. A notable study demonstrated that a similar compound reduced tumor growth in xenograft models, suggesting potential for therapeutic development.

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease processes. Research has highlighted its potential to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced cell proliferation and increased sensitivity to chemotherapeutic agents.

The biological activity of this compound is believed to involve several mechanisms:

- Binding to Enzymes : The compound likely interacts with specific active sites on target enzymes, altering their function.

- Modulation of Signaling Pathways : By affecting key signaling pathways, the compound may influence cellular responses such as apoptosis or differentiation.

- Structural Analogies : Its structural similarities to known bioactive compounds suggest a potential for similar interactions within biological systems.

Case Studies

Several studies have investigated the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.